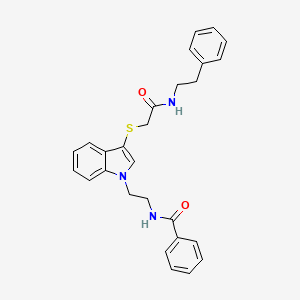![molecular formula C17H24N4O4S2 B2518456 4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 685837-36-9](/img/structure/B2518456.png)
4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic molecule that appears to be related to a class of benzamide derivatives. These derivatives are known for their potential biological activities, which include antimicrobial properties and cardiac electrophysiological activity. The molecule is not directly described in the provided papers, but its structure suggests it may have similar properties to the compounds discussed in the papers.
Synthesis Analysis
The synthesis of related compounds involves the use of N-substituted imidazolylbenzamides or benzene-sulfonamides. For example, the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides has been described, with these compounds showing significant potency in in vitro assays . Another related synthesis involves the conversion of 3-(4-carboxy)phenylsydnone to 1,3,4-oxadiazolin-2-one, which is then used to create N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides . These methods could potentially be adapted for the synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of the 1H-imidazol-1-yl moiety has been shown to be a viable replacement for the methylsulfonylamino group to produce class III electrophysiological activity . Similarly, the 1,3,4-oxadiazol-2-yl group in the title compound may contribute to its biological activity, as seen in the related compounds synthesized from 3-(4-carboxy)phenylsydnone .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives typically include ring conversion reactions and substitutions. The one-pot ring conversion reaction mentioned in the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides is an example of such a reaction . These reactions are important for introducing functional groups that are responsible for the biological activity of the compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide are not directly provided, related compounds have been studied for their biological activities. The N-substituted imidazolylbenzamides have shown cardiac electrophysiological activity, indicating that they may affect ion channels in cardiac cells . The antimicrobial screening of the N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides suggests that these compounds could interact with bacterial cells or enzymes . These properties are likely influenced by the molecular structure and substituents present in the benzamide derivatives.
Applications De Recherche Scientifique
Biological Activity and Structural Analysis
The research on derivatives of 1,3,4-oxadiazole-2-thiones, including compounds with sulfamoyl and methylsulfanylmethyl groups, has demonstrated significant biological activities. For instance, studies have highlighted the crystal structure, Hirshfeld surfaces, and the antibacterial and antioxidant activities of these derivatives against Staphylococcus aureus. The compounds have shown promising antibacterial activity, and some derivatives also exhibited potent antioxidant activity (Subbulakshmi N. Karanth et al., 2019).
Corrosion Inhibition
Compounds bearing the 1,3,4-oxadiazole moiety have been studied for their corrosion inhibition properties. A study demonstrated the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid, highlighting the potential application of these compounds in protecting metals from corrosion. This showcases the versatility of the 1,3,4-oxadiazole ring in contributing to practical applications beyond biological activities (P. Ammal et al., 2018).
Antimicrobial and Antifungal Action
Further extending the scope, derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems have exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests the broad-spectrum antimicrobial potential of these compounds, underlining their significance in the development of new antimicrobial agents (I. Sych et al., 2019).
Carbonic Anhydrase Inhibition
Another avenue of research involves the inhibition of carbonic anhydrases, a family of enzymes important in various physiological processes. Compounds with sulfamoyl groups, similar in functionality to the query compound, have been studied for their inhibitory action against different isoenzymes of carbonic anhydrase, highlighting their potential in therapeutic applications, such as in the treatment of glaucoma and other conditions (C. Supuran et al., 2013).
Propriétés
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S2/c1-4-6-11-21(5-2)27(23,24)14-9-7-13(8-10-14)16(22)18-17-20-19-15(25-17)12-26-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFGBFFUUMQLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2518373.png)
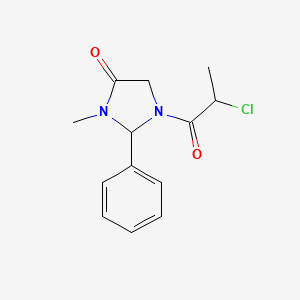
![2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2518376.png)
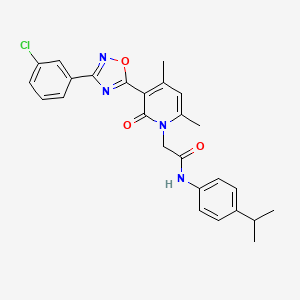


![3-chloro-2-[(3-methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2518383.png)

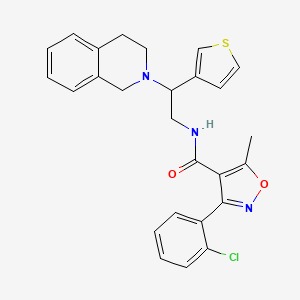
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)
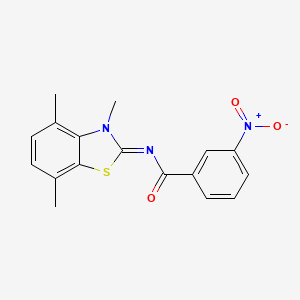
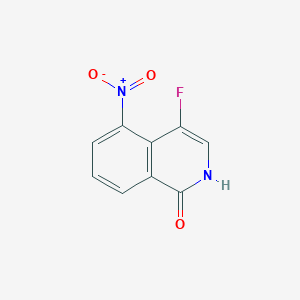
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)
